molecular formula C9H13N3OS B12532071 N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide

N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B12532071
M. Wt: 211.29 g/mol
InChI Key: RPVFJWINWFDEKH-UHFFFAOYSA-N
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Description

N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide is a chemical building block based on the privileged 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a structure of significant interest in medicinal chemistry . This compound serves as a key synthetic intermediate for researchers developing novel pharmacologically active molecules. Derivatives of the thiazolo[5,4-c]pyridine core have been identified as potent, orally active inhibitors of coagulation factor Xa (fXa), a critical serine protease in the blood coagulation cascade . The inhibition of factor Xa is a well-validated strategy for the development of new antithrombotic agents, making this chemotype a valuable starting point for cardiovascular and hematological research. The thiazole ring is a widely recognized biologically active scaffold present in more than 18 FDA-approved drugs, underscoring its utility in drug discovery . As a small molecule, this acetamide derivative is intended for research applications only, including but not limited to use as a standard in analytical studies, a reactant in synthetic chemistry, and a core structure for the exploration of new biological mechanisms. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C9H13N3OS/c1-6(13)10-9-11-7-3-4-12(2)5-8(7)14-9/h3-5H2,1-2H3,(H,10,11,13)

InChI Key

RPVFJWINWFDEKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C

Origin of Product

United States

Preparation Methods

Formation of the Thiazolo-Pyridine Core

The core structure is synthesized via cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure conditions using a Q-Tube reactor. For example, heating 3-oxo-2-(4-chlorophenylhydrazono)propanal with 4-thiazolidinone at 140–160°C for 12–24 hours yields thiazolo[4,5-c]pyridazine derivatives. While this method is optimized for pyridazines, analogous conditions apply to pyridine systems.

Methylation at the 5-Position

Methylation is achieved via reductive amination. A solution of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in methanol is treated with formaldehyde and acetic acid , followed by reduction with triacetoxysodium borohydride to introduce the methyl group. This step proceeds in 85–91% yield.

Acetylation of the Amine Group

The final acetylation involves reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with acetic anhydride in ethanol or dichloromethane. For instance, dissolving the amine in ethanol and adding acetyl chloride in the presence of triethylamine at 0–25°C for 4–6 hours yields the acetamide. Yields typically exceed 75%.

Cyanide Hydrolysis and Amide Formation

This route leverages nitrile intermediates, which are hydrolyzed to carboxylic acids and subsequently converted to acetamides.

Synthesis of the Nitrile Precursor

2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is synthesized by reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with copper(I) cyanide in dimethylacetamide at 140–160°C. The reaction requires 1.5 equivalents of cyanide and proceeds in 70–80% yield.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid using lithium hydroxide in ethanol at 50–70°C. Acidification with HCl yields the hydrochloride salt.

Conversion to Acetamide

The carboxylic acid is activated as an acid chloride using thionyl chloride , then reacted with ammonia to form the primary amide. Subsequent acetylation with acetic anhydride introduces the acetyl group. This multi-step process achieves an overall yield of 50–60%.

Direct Acetylation of Preformed Amine Precursors

The most streamlined method involves direct N-acetylation of commercially available or pre-synthesized amines.

Preparation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

A mixture of 2-amino-4-(2-aminoethyl)thiazole , formaldehyde , and acetic acid in methanol undergoes cyclization at room temperature, followed by purification via column chromatography. This step yields the amine in 85–91% purity.

Acetylation Reaction

The amine is dissolved in tetrahydrofuran (THF) , treated with acetic anhydride (1.2 equivalents), and stirred at 25°C for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is recrystallized from ethanol. This method achieves >90% yield with minimal byproducts.

Comparative Analysis of Methods

Method Key Steps Yield (%) Complexity Scalability
Cyclocondensation Cyclization, methylation, acetylation 60–75 High Moderate
Cyanide Hydrolysis Nitrile formation, hydrolysis, acetylation 50–60 Moderate Low
Direct Acetylation Amine synthesis, acetylation 85–90 Low High

Direct acetylation is preferred for industrial-scale synthesis due to its simplicity and high yield. Conversely, cyanide hydrolysis offers a viable alternative when nitrile precursors are readily available.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide has shown promising anticancer properties. In vitro studies have indicated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .

Antithrombotic Properties

Research indicates that compounds related to this compound can act as antithrombotics. They are used as intermediates in the synthesis of more complex molecules aimed at inhibiting Factor Xa (FXa), which plays a critical role in the coagulation cascade .

Neuroprotective Effects

Emerging studies suggest that thiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by influencing neuroinflammatory pathways and promoting neuronal survival .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Synthesis and evaluation of anticancer activityReported significant inhibition of cell proliferation in SNB-19 and OVCAR-8 cell lines with a growth inhibition percentage exceeding 85% .
Study 2 Investigation of antithrombotic potentialDemonstrated efficacy as a FXa inhibitor in preclinical models, suggesting utility in anticoagulant therapies .
Study 3 Neuroprotective assessmentFound that thiazole derivatives can reduce neuroinflammation and improve neuronal viability in vitro .

Mechanism of Action

The mechanism of action of N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiazolo[5,4-c]pyridine scaffold but differ in substituents, molecular weight, and physicochemical properties.

Table 1: Comparison of N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide with Analogues

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notes
This compound (Target Compound) C₉H₁₃N₃OS 211.28 - 5-methyl group
- 2-acetamide
Base structure; methyl enhances lipophilicity.
N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-...}acetamide C₁₄H₁₃ClFN₃O₃S₂ 389.84 - 5-(3-chloro-4-fluorophenylsulfonyl)
- 2-acetamide
Bulky sulfonyl group; Cl/F atoms may enhance binding specificity.
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride C₈H₁₂ClN₃OS 233.72 - No methyl group
- Hydrochloride salt
Increased water solubility due to salt formation.
N-[5-(5-methoxypyridin-3-yl)-...]acetamide C₁₄H₁₆N₄O₂S 304.37 - 5-(5-methoxypyridin-3-yl)
- 2-acetamide
Methoxy group improves hydrophilicity; potential CNS activity.
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide C₂₀H₂₀FN₃OS 381.46 - 5-benzyl
- 2-(4-fluorophenyl)acetamide
Extended aromaticity; fluorophenyl may enhance metabolic stability.
5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine C₈H₁₁N₃OS 197.26 - 5-acetyl group
- 2-amine
Acetyl group may reduce basicity; simpler derivative for SAR studies.

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The 5-methyl group in the target compound increases lipophilicity compared to the unsubstituted hydrochloride salt . This may enhance membrane permeability but reduce aqueous solubility.

Solubility Modifications :

  • The hydrochloride salt demonstrates how salt formation can improve solubility for parenteral formulations.
  • The 5-methoxypyridin-3-yl substituent in adds polarity, balancing hydrophilicity and lipophilicity.

Pharmacophore Variations :

  • Replacement of the methyl group with a benzyl or acetyl moiety () alters steric bulk and electronic properties, which could impact receptor affinity or metabolic stability.

Biological Activity

N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10N2S
  • Molecular Weight : 166.25 g/mol
  • CAS Number : 31246722

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains. For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

2. Antitumor Activity

Thiazole derivatives are recognized for their anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54915.3Apoptosis induction
Caco-212.7Cell cycle arrest

3. Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may possess neuroprotective properties. This compound has shown promise in models of neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This effect is likely mediated through the modulation of signaling pathways associated with neuroinflammation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical metabolic pathways within pathogens and cancer cells.
  • Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Antioxidant Activity : By scavenging free radicals and enhancing cellular antioxidant defenses, the compound mitigates oxidative damage in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various thiazole derivatives, this compound was found to exhibit superior antimicrobial activity compared to standard antibiotics against resistant bacterial strains. The study concluded that its unique structural features contribute significantly to its efficacy .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on A549 and Caco-2 cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability over 48 hours. The data indicated that the compound could serve as a lead for further development in anticancer therapies .

Q & A

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Answer:
  • Co-crystallization : Use fragment-based approaches with IMP dehydrogenase (PDB: 4Q32) to stabilize the lattice .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 25% glycerol to prevent ice formation .

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